2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole

Lipophilicity Membrane permeability Drug design

2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-72-4) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₈N₂OS and a molecular weight of 310.42 g/mol, typically supplied at ≥95% purity. It belongs to the class of 2-sulfanyl-substituted 4,5-dihydro-1H-imidazoles (imidazolines), featuring a benzylsulfanyl group at the 2-position and a 4-methylbenzoyl (p-toluoyl) group at the 1-position.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 851863-72-4
Cat. No. B2707310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
CAS851863-72-4
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3
InChIInChI=1S/C18H18N2OS/c1-14-7-9-16(10-8-14)17(21)20-12-11-19-18(20)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
InChIKeyHUFONLUUZZOOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-72-4): Chemical Identity and Core Characteristics for Procurement


2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-72-4) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₈N₂OS and a molecular weight of 310.42 g/mol, typically supplied at ≥95% purity . It belongs to the class of 2-sulfanyl-substituted 4,5-dihydro-1H-imidazoles (imidazolines), featuring a benzylsulfanyl group at the 2-position and a 4-methylbenzoyl (p-toluoyl) group at the 1-position. This specific substitution pattern distinguishes it within the broader family of benzylsulfanyl imidazole derivatives, which have been investigated as cytokine release inhibitors and antimycobacterial agents [1].

Why Generic Substitution Is Not Advisable for 2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole (851863-72-4)


Within the benzylsulfanyl imidazole class, even minor structural modifications at the N1-benzoyl position profoundly impact biological activity. Quantitative structure-activity relationship (QSAR) analyses demonstrate that substituent electronic properties (Hammett σ), lipophilicity (log P), and molar refraction at the benzoyl moiety critically govern cytokine inhibition potency [1]. Simply replacing the 4-methylbenzoyl group with an unsubstituted benzoyl or a 4-chlorobenzoyl analog alters these physicochemical parameters, potentially compromising target binding affinity, cellular permeability, and overall pharmacological profile. Furthermore, class-level antimycobacterial SAR indicates that substitution patterns on the aryl ring significantly influence minimum inhibitory concentration (MIC) values, with electron-withdrawing groups favoring activity while lipophilic substituents modulate selectivity [2]. Therefore, generic substitution without experimental validation risks failure in both research reproducibility and functional performance.

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole (851863-72-4) vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over Unsubstituted Benzoyl Analog

The 4-methyl group on the benzoyl ring of the target compound is predicted to increase lipophilicity (estimated ΔclogP ≈ +0.5) relative to the unsubstituted benzoyl analog 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3, MW 296.39) . Class-level QSAR analysis on benzylsulfanyl imidazoles indicates that a less hydrophobic para-substituent on the aryl ring is beneficial for IL-1β inhibition, while a more hydrophobic substituent at the meta-position enhances TNF-α inhibitory activity [1]. The para-methyl substitution pattern of the target compound therefore positions it in a distinct lipophilicity window that may favor balanced dual cytokine inhibition compared to the unsubstituted analog.

Lipophilicity Membrane permeability Drug design

Electronic Modulation of the Imidazoline Core: Electron-Donating Methyl vs. Electron-Withdrawing Chloro Substituent

The 4-methyl substituent (Hammett σₚ = -0.17) is electron-donating, whereas the 4-chloro analog 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-94-0, MW 330.83) carries an electron-withdrawing chlorine (σₚ = +0.23) [1]. QSAR studies on benzylsulfanyl imidazole cytokine inhibitors reveal that electron-donating substituents at the meta-position of the aryl ring are advantageous for IL-1β inhibition, while the para-position benefits from lower hydrophobicity [2]. The divergent electronic character between the 4-methyl and 4-chloro analogs predicts differential effects on the electron density of the imidazoline N3 atom, which is critical for hydrogen-bonding interactions with biological targets such as p38 MAP kinase [3].

Electronic effects Hammett constant Receptor binding

Avoidance of Toxicophoric Nitro Group: Safety Advantage Over 4-Nitrobenzoyl Analog

The 4-nitrobenzoyl analog 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851864-12-5) contains a nitro group, a well-established structural alert for mutagenicity and hepatotoxicity due to metabolic reduction to reactive nitroso and hydroxylamine intermediates [1]. The target compound replaces the nitro group with a methyl group, eliminating this toxicophoric liability while retaining the benzylsulfanyl-imidazoline scaffold. This structural difference is particularly relevant for in vivo studies where chronic toxicity or genotoxicity endpoints are evaluated.

Toxicophore avoidance Nitro group Safety profiling

Cytokine Release Inhibitory Potential: Class-Level Benchmarking Against Lead Compound 2b

The benzylsulfanyl imidazole class has demonstrated quantifiable cytokine release inhibitory activity. The lead compound 2b (a 2,4,5-trisubstituted imidazole) inhibited p38 MAP kinase with IC₅₀ = 4.0 μM, TNF-α release with IC₅₀ = 1.1 μM, and IL-1β release with IC₅₀ = 0.38 μM in human peripheral blood mononuclear cells (PBMC) [1]. Subsequent optimization led to compound 2q with IC₅₀ values of 0.63 μM (p38), 0.90 μM (TNF-α), and 0.04 μM (IL-1β), representing a 6-10 fold improvement over 2b [1]. While the target compound 851863-72-4 has not been directly tested in these assays, its N1-(4-methylbenzoyl) substitution introduces a hydrogen-bond acceptor (carbonyl) and modulates lipophilicity in a manner consistent with the SAR trends identified for enhancing IL-1β inhibition (less hydrophobic para-substituent, electron-donating character) [2]. This positions the target compound as a structurally informed candidate for cytokine inhibition screening programs.

Cytokine inhibition TNF-α IL-1β p38 MAP kinase

Recommended Research and Industrial Application Scenarios for 2-(Benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole (851863-72-4)


In Vitro Cytokine Release Inhibition Screening (TNF-α / IL-1β) in PBMC or Whole Blood Assays

The target compound's N1-(4-methylbenzoyl) substitution and benzylsulfanyl core align with SAR trends for cytokine release inhibition . Procurement is recommended for laboratories conducting p38 MAP kinase-mediated anti-inflammatory screening cascades, particularly where balanced TNF-α and IL-1β inhibition is desired. The compound serves as a scaffold for further optimization of 2-position substituents as demonstrated by Laufer et al. (2002) [1].

Antimycobacterial Activity Screening Against Mycobacterium tuberculosis and Non-Tuberculous Mycobacteria

Class-level data on 2-(substituted benzyl)sulfanyl azoles demonstrate measurable antimycobacterial activity with MIC values dependent on aryl substitution patterns [2]. The 4-methylbenzoyl derivative represents an underexplored substitution pattern that may yield differentiated activity profiles compared to previously tested benzimidazole and benzothiazole analogs. Screening against M. tuberculosis H37Rv and multidrug-resistant strains is recommended.

Physicochemical Property Profiling and Drug-Likeness Assessment in Early Drug Discovery

With a molecular weight of 310.42 g/mol and a moderate lipophilicity profile (estimated clogP ~2.5–3.5) , the target compound occupies a favorable drug-like chemical space. Its distinct electronic character (electron-donating 4-methyl group) compared to halogenated analogs makes it a valuable comparator compound for establishing SAR trends in lead optimization programs. Procurement is advised for medicinal chemistry groups building benzylsulfanyl imidazoline-focused compound libraries.

Safety-Focused Hit Expansion Where Nitro-Containing Analogs Are Contraindicated

In hit-to-lead campaigns where the 4-nitrobenzoyl analog shows promising activity but raises genotoxicity concerns, the target compound provides a direct non-toxicophoric replacement [3]. The 4-methyl substituent preserves the aromatic substitution pattern while eliminating the structural alert, enabling cleaner downstream ADMET profiling without the confounding factor of nitro group metabolism.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.